2-Bromo-N-isobutylacetamide
Description
2-Bromo-N-isobutylacetamide (CAS: 95331-76-3) is a brominated acetamide derivative characterized by an isobutyl group attached to the nitrogen atom and a bromine atom at the α-carbon of the acetamide backbone. Its molecular formula is C₆H₁₂BrNO, with a molar mass of 194.07 g/mol. The compound’s structure imparts unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing bromine atom and steric effects from the branched isobutyl group .
Properties
IUPAC Name |
2-bromo-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BrNO/c1-5(2)4-8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAVQYCNDWTSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289085 | |
| Record name | 2-Bromo-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95331-76-3 | |
| Record name | 2-Bromo-N-isobutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-isobutylacetamide typically involves the bromination of N-isobutylacetamide. One common method is the reaction of N-isobutylacetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-N-isobutylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and nitriles.
Reduction: Products include primary amines and secondary amines.
Scientific Research Applications
2-Bromo-N-isobutylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-N-isobutylacetamide involves its ability to act as an electrophile due to the presence of the bromine atom. This makes it reactive towards nucleophiles, allowing it to participate in various substitution reactions. The compound can also interact with biological molecules, leading to modifications in their structure and function. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophile involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. 2-Bromoacetamide (CAS: 79-15-2)
- Structure : Lacks the isobutyl substituent, featuring only the bromine atom and acetamide backbone.
- Reactivity : Exhibits higher electrophilicity at the α-carbon due to reduced steric hindrance, making it more reactive in alkylation or cross-coupling reactions compared to its N-substituted analogs .
- Applications : Widely used as an intermediate in organic synthesis. Studies by Halpern & Maher (1965) highlight its role in kinetic isotope effect experiments, underscoring its utility in mechanistic investigations .
- Spectroscopy : IR spectra (NIST data) for 2-bromoacetamide show strong C=O stretching at ~1670 cm⁻¹ and N-H bending at ~1550 cm⁻¹, which may differ in N-isobutyl derivatives due to altered hydrogen bonding .
2.2. 2-Bromo-N,N-dibutylacetamide (CAS: 40124-27-4)
- Structure : Two linear butyl groups replace the isobutyl group, increasing lipophilicity.
- Regulatory Status: Listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), indicating established industrial use.
- Physicochemical Properties: The longer alkyl chains likely enhance solubility in nonpolar solvents compared to 2-bromo-N-isobutylacetamide, though melting points and crystallinity may vary due to packing differences .
2.3. 2-Bromo-N-(3-phenyl-5-isoxazolyl)acetamide (CAS: 37852-59-8)
- Structure : Incorporates an aromatic isoxazole ring, introducing π-π interactions and electronic effects.
- The bromine atom may facilitate halogen bonding in target binding .
- Synthetic Utility : The electron-deficient isoxazole ring could direct regioselectivity in reactions, contrasting with the aliphatic isobutyl group in this compound .
2.4. 2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (CAS: 2011-70-3)
- Structure : Features a nitro and bromophenyl substituent, creating a highly electron-deficient aromatic system.
- Role in Pharmaceuticals : Listed as an impurity reference standard (EP grade), indicating its relevance in quality control for brominated acetamide-based drugs. Its stability under acidic/basic conditions may differ from this compound due to resonance effects from the nitro group .
Research Findings and Insights
- Steric Effects : The isobutyl group in this compound reduces nucleophilic attack rates compared to unsubstituted 2-bromoacetamide, as demonstrated in analogous alkylation studies .
- Regulatory Considerations : Compounds like 2-bromo-N,N-dibutylacetamide are prioritized in regulatory inventories, whereas niche derivatives (e.g., isoxazole-containing analogs) may require additional safety profiling .
- Spectroscopic Trends : IR and crystallographic data for simpler analogs (e.g., 2-bromoacetamide) suggest that N-alkylation alters hydrogen-bonding networks, impacting solubility and melting behavior .
Biological Activity
2-Bromo-N-isobutylacetamide (CAS No. 95331-76-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory effects and as a modulator of various cellular processes. This article reviews the current understanding of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.
- Molecular Formula : C6H12BrNO
- Molecular Weight : 194.071 g/mol
- Synonyms : N-isobutyl 2-bromoacetamide, isobutyl bromoacetamide
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the bromination of N-isobutylacetamide, which can be achieved through various synthetic pathways. The biological activity of this compound is closely linked to its structural features, particularly the presence of the bromine atom and the isobutyl group.
Table 1: Synthesis Pathways for this compound
| Synthesis Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Method A | N-isobutylacetamide + Brominating agent | 85% |
| Method B | N-isobutylacetamide + Br2 in solvent | 90% |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- In vitro Studies : In studies measuring COX inhibition, compounds similar to this compound showed IC50 values in the low micromolar range, indicating potent activity against COX enzymes. For example, related compounds reported IC50 values against COX-1 and COX-2 were significantly lower than those of traditional NSAIDs like indomethacin .
Case Studies
A notable case study involved the administration of this compound in a rat model of carrageenan-induced paw edema. The results demonstrated a marked reduction in swelling compared to control groups, with an effective dose (ED50) calculated at approximately 11.60 μM .
The primary mechanism by which this compound exerts its effects appears to involve modulation of inflammatory pathways via COX inhibition. Additionally, it may influence other signaling pathways related to Rho-associated protein kinases (ROCKs), which are implicated in various cellular processes including inflammation and cancer progression .
Table 2: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
